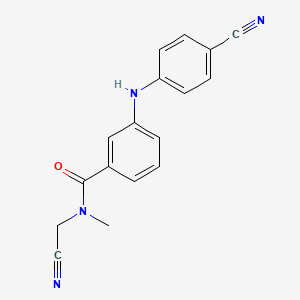

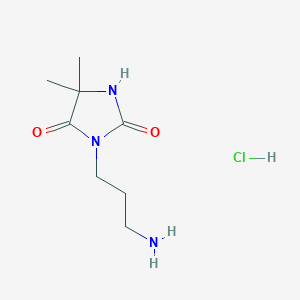

![molecular formula C20H21N5O2 B2798379 2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034224-20-7](/img/structure/B2798379.png)

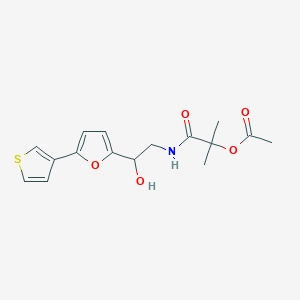

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential use in various fields. This compound is commonly referred to as IN-MO-1 and is a kinase inhibitor that has been shown to have potential applications in cancer research.

Aplicaciones Científicas De Investigación

Enaminylation and Cyclization in Medicinal Chemistry

- Application : A cobalt(III)-catalyzed cross-coupling reaction involving similar compounds is used to create 2-enaminylated indole derivatives, which are significant in medicinal chemistry due to their transformation into pyrrolo[1,2-a]indoles (Zhou et al., 2016).

Development of PI3Kβ Inhibitors for Cancer Treatment

- Application : Research on related compounds has led to the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. This includes the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors (Certal et al., 2014).

mTOR Kinase Inhibition for Cancer Therapy

- Application : Similar compounds have been optimized for selective inhibition of the mammalian target of rapamycin (mTOR) kinase, presenting potential for development in cancer therapy (Nowak et al., 2009).

RIPK1 Inhibitors for Tumor Metastasis

- Application : Certain derivatives have been identified as potent receptor-interacting protein kinase 1 (RIPK1) inhibitors, showing promise in preventing tumor metastasis (Li et al., 2018).

Synthesis of Biologically Active Compounds

- Application : The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and its derivatives plays a crucial role in developing small molecule inhibitors for anticancer studies (Wang et al., 2016).

Cannabinoid Receptor Agonists

- Application : Conformationally restrained analogues of pravadoline, including related compounds, represent a new class of cannabinoid receptor agonists (D'ambra et al., 1992).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one

- Application : Research involving the reduction of acylpyrroles, including related compounds, has led to new syntheses of the pyrrolo[1,2-b]cinnolin-10-one ring system, important in pharmacology (Kimbaris & Varvounis, 2000).

Propiedades

IUPAC Name |

2-indol-1-yl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-19(14-24-6-5-15-3-1-2-4-18(15)24)25-12-16-11-21-20(22-17(16)13-25)23-7-9-27-10-8-23/h1-6,11H,7-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBYEMJBBCWLGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

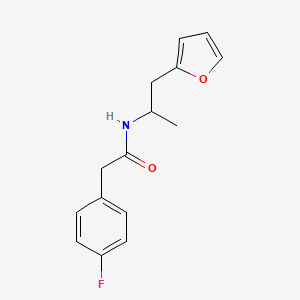

![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

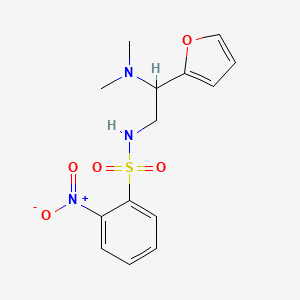

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)

![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)